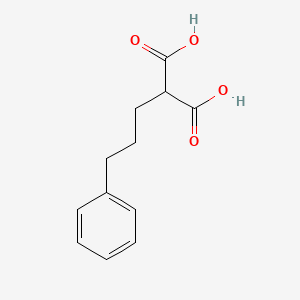

2-(3-Phenylpropyl)propanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylpropyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZLPCLVDVLDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202961 | |

| Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-06-8 | |

| Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC23243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(3-Phenylpropyl)malonic Acid

Structural Analysis, Synthetic Architecture, and Pharmacophore Utility

Chemical Constitution & Identity

2-(3-Phenylpropyl)malonic acid is a dicarboxylic acid intermediate critical to the synthesis of functionalized fatty acids, histone deacetylase (HDAC) inhibitors, and metabolic probes. Structurally, it consists of a propanedioic acid core substituted at the

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 2-(3-Phenylpropyl)propanedioic acid |

| CAS Registry | 5454-06-8 |

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| Physical State | White to off-white crystalline solid |

| Acidity (Predicted) | |

| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO, DMF; sparingly soluble in water compared to unsubstituted malonic acid.[1][2] |

Synthetic Architecture: The Malonic Ester Pathway

The most robust synthetic route utilizes the Malonic Ester Synthesis . This pathway provides high regioselectivity for mono-alkylation, preventing the formation of unwanted dialkylated byproducts if stoichiometry is strictly controlled.

Protocol Design: Causality & Control

The synthesis proceeds in three distinct phases: Enolization, Nucleophilic Substitution (

Phase 1: Enolate Formation[3]

-

Reagents: Diethyl malonate (1.0 equiv), Sodium Ethoxide (NaOEt, 1.05 equiv), Ethanol (anhydrous).

-

Rationale: Sodium ethoxide is selected to match the ester leaving group, preventing transesterification (scrambling) that would occur with methoxide or other bases.[4]

-

Mechanism: The

-protons of diethyl malonate (

Phase 2:

Alkylation

-

Electrophile: 1-Bromo-3-phenylpropane (1.0 equiv).

-

Conditions: Reflux (60–80°C) for 4–6 hours.

-

Control: The alkyl halide is added after complete enolate formation to maximize yield. The primary bromide ensures a clean

reaction with minimal E2 elimination competition.

Phase 3: Saponification & Isolation

-

Reagents: NaOH (aq, 2.5 equiv), followed by HCl acidification.

-

Workup: The intermediate diester is hydrolyzed under basic conditions. Subsequent acidification to pH < 2 precipitates the free dicarboxylic acid.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthetic workflow for the production of 2-(3-Phenylpropyl)malonic acid via malonic ester synthesis.

Reaction Manifolds: Decarboxylation Logic

A defining characteristic of 2-(3-phenylpropyl)malonic acid is its thermal instability. Like all geminal dicarboxylic acids, it undergoes decarboxylation upon heating, a reaction driven by the formation of a cyclic six-membered transition state.[5]

Mechanism of Action[7][9][10][11][12]

-

Transition State: The carbonyl oxygen of one carboxyl group abstracts the acidic proton of the adjacent carboxyl group.

-

Electron Flow: Simultaneously, the C-C bond cleaves to release

, forming an enol intermediate. -

Tautomerization: The enol rapidly tautomerizes to the carboxylic acid (5-phenylvaleric acid).

Research Implication: If the target molecule is the dicarboxylic acid itself (for metal chelation or enzyme inhibition), reaction temperatures must be kept below 100°C during isolation. If the target is the mono-acid derivative, controlled heating (150–180°C) is the activation trigger.

Visualization: Decarboxylation Mechanism

Figure 2: Thermal decarboxylation pathway converting the malonate scaffold into a mono-carboxylic acid.

Biological Relevance & Pharmacophore Utility

In drug discovery, 2-(3-phenylpropyl)malonic acid serves as more than just a synthetic intermediate; it is a bidentate pharmacophore .

Metalloproteinase Inhibition

The geminal dicarboxylate moiety is a potent chelator of divalent cations (

-

Mechanism: The two carboxylate oxygens coordinate with the catalytic zinc ion in the enzyme active site, displacing the water molecule required for hydrolysis and effectively locking the enzyme.

Metabolic Tracers & Inhibitors

Substituted malonates are classic competitive inhibitors of Succinate Dehydrogenase (Complex II) .[6]

-

Differentiation: While simple malonate is a generic inhibitor, the addition of the 3-phenylpropyl tail provides hydrophobic interactions within the enzyme's binding pocket, potentially altering selectivity toward specific isoforms or related mitochondrial transporters.

Precursor for HDAC Inhibitors

The 5-phenylvaleric acid backbone (derived from decarboxylation) is a common "cap-linker" motif in Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat analogs). The malonic acid precursor allows for the introduction of

Analytical Characterization Standards

To validate the synthesis of 2-(3-phenylpropyl)malonic acid, the following spectral signatures must be confirmed.

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR (DMSO- | Carboxylic acid protons (-COOH ) | |

| Phenyl ring aromatic protons | ||

| Methine proton ( | ||

| Benzylic protons ( | ||

| IR Spectroscopy | 1700–1730 | C=O stretch (Broad, strong - Carboxylic Acid) |

| 2500–3300 | O-H stretch (Broad - H-bonded dimer) | |

| Mass Spectrometry | Molecular ion (ESI Negative Mode) | |

| Decarboxylated fragment |

References

-

National Institute of Standards and Technology (NIST). (2023). Dimethylmalonic acid, 3-phenylpropyl propyl ester (Related Derivative Data). NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

-

Master Organic Chemistry. (2022). The Malonic Ester Synthesis. Retrieved from [Link]

Sources

- 1. Malonic acid | CAS#:141-82-2 | Chemsrc [chemsrc.com]

- 2. Malonic acid - Wikipedia [en.wikipedia.org]

- 3. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dimethylmalonic acid, 3-phenylpropyl propyl ester [webbook.nist.gov]

Strategic Synthesis of 5-Phenylvaleric Acid: A Malonic Ester Approach

Executive Summary & Strategic Importance

5-Phenylvaleric acid (5-PVA) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, lipid nanoparticle (LNP) components for mRNA delivery, and PROTAC linkers. Its structural motif—a phenyl ring tethered by a saturated four-carbon chain to a carboxylic acid—provides essential lipophilicity and steric spacing in drug design.

While Friedel-Crafts acylation of benzene with glutaric anhydride followed by reduction is a known route, it suffers from regioselectivity issues and harsh reduction conditions. The Malonic Ester Synthesis offered here provides a superior, regio-chemically unambiguous route. This guide details a scalable, high-fidelity protocol for synthesizing 5-PVA from diethyl malonate and 1-bromo-3-phenylpropane.

Mechanistic Architecture

The synthesis relies on the acidity of the

Reaction Pathway Visualization

Figure 1: Mechanistic pathway from diethyl malonate to 5-phenylvaleric acid.[2] Note the critical SN2 alkylation step followed by the "push-pull" decarboxylation mechanism.

Experimental Protocol

This protocol is designed for a 50 mmol scale but is linear-scalable to 1 mol.

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Role | Critical Attribute |

| Diethyl Malonate | 160.17 | 1.10 | 8.81 g (8.35 mL) | Nucleophile | Distill before use if yellow. |

| 1-Bromo-3-phenylpropane | 199.09 | 1.00 | 9.95 g (7.54 mL) | Electrophile | Limiting reagent. High purity required. |

| Sodium Ethoxide (21 wt% in EtOH) | 68.05 | 1.10 | ~19 mL | Base | Moisture sensitive. Titrate if old. |

| Ethanol (Absolute) | 46.07 | Solvent | 50 mL | Solvent | Must be anhydrous (<0.1% water). |

| Potassium Hydroxide (KOH) | 56.11 | 3.00 | 8.4 g | Hydrolysis Base | Pellets, dissolve in min. water. |

Step-by-Step Methodology

Phase 1: Enolate Formation & Alkylation[3]

-

Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.

-

Solvent Charge: Add 30 mL of anhydrous ethanol to the flask.

-

Base Addition: Add the Sodium Ethoxide solution (21 wt%) via syringe. Caution: Exothermic.

-

Enolization: Add Diethyl Malonate (1.1 eq) dropwise over 15 minutes at room temperature. The solution may turn slightly yellow. Stir for 30 minutes to ensure complete deprotonation.

-

Why 1.1 eq? Using a slight excess of malonate minimizes the risk of dialkylation (the "gem-dimethyl" effect), a common impurity where two alkyl chains attach to the central carbon.

-

-

Alkylation: Add 1-Bromo-3-phenylpropane dropwise over 20 minutes.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 8:2). The starting bromide spot (

) should disappear.

-

-

Workup 1: Cool to room temperature. Concentrate ethanol on a rotary evaporator. Resuspend the residue in Diethyl Ether (50 mL) and wash with water (2 x 30 mL) to remove sodium bromide salts. Dry the organic layer over

, filter, and concentrate to yield the crude diester intermediate (typically a pale oil).

Phase 2: Hydrolysis & Decarboxylation[2]

-

Saponification: Dissolve the crude diester in a solution of KOH (3.0 eq) in water (20 mL) and ethanol (20 mL). Reflux for 3 hours. The biphasic mixture should become homogeneous as the ester hydrolyzes to the dipotassium salt.

-

Acidification: Cool the mixture in an ice bath. Slowly add concentrated HCl until pH < 1. A white precipitate (the substituted malonic acid) may form.

-

Decarboxylation: Heat the acidic mixture to gentle reflux (100°C) for 2–4 hours.

-

Observation: Vigorous bubbling (

evolution) will occur. The reaction is complete when bubbling ceases.

-

-

Isolation: Cool to room temperature. The product, 5-phenylvaleric acid, may separate as an oil or solid. Extract with Dichloromethane (DCM) (3 x 40 mL).

-

Purification: Wash combined organics with Brine, dry over

, and concentrate.-

Final Polish: Recrystallize from Hexane/Ether or distill under reduced pressure (BP ~178°C @ 13 mmHg) if high purity (>99%) is required.

-

Process Workflow & Logic

Figure 2: Operational workflow emphasizing the critical quality control point (QC1) prior to hydrolysis.

Troubleshooting & Self-Validating Systems

To ensure the protocol is self-validating, observe the following physical indicators:

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Low Yield | Large amount of starting malonate recovered. | Moisture in solvent quenched the enolate. | Use freshly distilled absolute ethanol or molecular sieves. |

| Dialkylation | Product NMR shows complex multiplet at | Ratio of Malonate:Base:Halide was incorrect. | Ensure Malonate is in excess (1.1–1.2 eq) relative to the Base and Halide. |

| Incomplete Decarboxylation | Melting point is too high (>100°C) or broad. | Reaction stopped before | Continue refluxing in acidic media; ensure pH is < 1. |

| O-Alkylation | Product is an enol ether (rare). | Solvent polarity issue or leaving group effect. | Use Ethanol (protic) to favor C-alkylation; ensure NaOEt is used, not |

Analytical Validation (Expected Data)

-

1H NMR (CDCl3, 400 MHz):

12.0 (s, 1H, COOH), 7.15-7.30 (m, 5H, Ph), 2.65 (t, 2H, Ph-CH2), 2.40 (t, 2H, CH2-COOH), 1.65-1.75 (m, 4H, internal CH2). -

Physical State: White crystalline solid (upon purification) or colorless oil that solidifies. MP: 58–60°C.[4]

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Malonic Ester Synthesis protocols).

-

National Institute of Standards and Technology (NIST). 5-Phenylvaleric acid Properties. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link].

- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.

Sources

Navigating the Solubility Landscape of 2-(3-Phenylpropyl)propanedioic Acid: A Technical Guide

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the solubility of 2-(3-Phenylpropyl)propanedioic acid. While specific experimental data for this compound is not widely published, this document provides a robust framework for understanding and predicting its behavior in various organic solvents. By leveraging established principles of physical chemistry and providing detailed experimental protocols, this guide empowers scientists to effectively determine and manipulate the solubility of this and similar molecules.

Executive Summary

2-(3-Phenylpropyl)propanedioic acid, also known as 2-(3-phenylpropyl)malonic acid, is a dicarboxylic acid with a structure that presents a unique combination of polar and non-polar characteristics. This duality governs its solubility, a critical parameter for its application in chemical synthesis, formulation, and drug delivery. This guide elucidates the theoretical underpinnings of its solubility, provides actionable, step-by-step protocols for its empirical determination, and offers insights based on data from structurally analogous compounds.

Physicochemical Profile of 2-(3-Phenylpropyl)propanedioic Acid

-

Chemical Structure:

-

IUPAC Name: 2-(3-Phenylpropyl)propanedioic acid

-

Synonym(s): 2-(3-phenylpropyl)malonic acid

-

CAS Number: 5454-06-8[1]

-

Molecular Formula: C12H14O4

-

Molecular Weight: 222.24 g/mol

-

-

Key Predicted Properties:

The structure features two carboxylic acid groups, which are polar and capable of hydrogen bonding, attached to a propane chain that is further substituted with a non-polar phenylpropyl group. This amphipathic nature is the primary determinant of its solubility profile. The acidic pKa suggests that its solubility in aqueous and protic solvents will be highly pH-dependent.

Theoretical Framework for Solubility Prediction

The solubility of 2-(3-Phenylpropyl)propanedioic acid in a given organic solvent is a function of the interplay between several key factors:

-

"Like Dissolves Like": This principle remains a fundamental starting point. The dicarboxylic acid moiety imparts significant polarity, suggesting favorable interactions with polar solvents. The phenylpropyl tail, being non-polar, will favor interactions with non-polar or less polar solvents.

-

Hydrogen Bonding: The two carboxylic acid groups can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, protic solvents) are expected to be effective at solvating the molecule.

-

Dielectric Constant: Solvents with a higher dielectric constant are generally better at stabilizing the polar functional groups of the solute.

-

Molecular Structure of the Solute: Dicarboxylic acids can exhibit an "odd-even" effect in their solubility, where those with an odd number of carbon atoms between the carboxyl groups (like malonic acid derivatives) may have different packing in the solid state, influencing the energy required for dissolution compared to even-numbered counterparts.[2]

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Strong hydrogen bonding interactions with the carboxylic acid groups. Solubility in water is expected to be moderate and increase significantly with pH.[3][4][5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High to Moderate | Good dipole-dipole interactions. Solvents with carbonyl groups can act as hydrogen bond acceptors.[2][6][7] |

| Non-Polar | Hexane, Toluene, Benzene | Low to Insoluble | The non-polar phenylpropyl group will have some affinity, but it is unlikely to overcome the strong intermolecular forces of the dicarboxylic acid groups in the solid state.[3][4] |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Moderate polarity may allow for some dissolution, but the lack of strong hydrogen bonding capabilities will limit solubility. |

Data from Structurally Analogous Compounds

To provide a more quantitative, field-proven perspective, the experimental solubility of structurally related compounds is highly instructive.

| Compound | Solvent | Solubility | Reference |

| Malonic Acid (Propanedioic acid) | Water | 73.5 g/100 mL (20 °C) | [8] |

| Ethanol | 57 g/100 mL (20 °C) | [8] | |

| Diethyl Ether | 5.7 g/100 mL (20 °C) | [8] | |

| Pyridine | Slightly Soluble | [8] | |

| Benzene | Insoluble | [8] | |

| 3-Phenylpropanoic Acid | Water | 5.9 g/L (20 °C) | [9] |

| Alcohol | Soluble | [9] | |

| Hexane, Benzene | More Soluble (than in water) | [4] |

Analysis: Malonic acid, the parent dicarboxylic acid, demonstrates high solubility in polar protic solvents and very low solubility in non-polar solvents.[3][8][10] 3-Phenylpropanoic acid, which contains the phenylpropyl moiety but only one carboxylic acid group, shows a more balanced solubility, with moderate solubility in water and good solubility in non-polar solvents.[4][9][11][12]

This comparison strongly suggests that 2-(3-Phenylpropyl)propanedioic acid will exhibit a hybrid behavior. Its solubility in polar solvents will likely be lower than that of malonic acid due to the large, hydrophobic phenylpropyl group. Conversely, its solubility in non-polar solvents will be higher than malonic acid but likely lower than 3-phenylpropanoic acid due to the presence of the second, highly polar carboxyl group.

Experimental Protocol for Thermodynamic Solubility Determination

For definitive data, empirical determination is essential. The "gold standard" for measuring thermodynamic solubility is the Shake-Flask method, which aligns with the OECD Test Guideline 105 for water solubility.[13][14][15][16][17][18]

The Shake-Flask Method (Adapted for Organic Solvents)

This protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.

Objective: To determine the saturation mass concentration of 2-(3-Phenylpropyl)propanedioic acid in a selected organic solvent at a controlled temperature.

Materials:

-

2-(3-Phenylpropyl)propanedioic acid (solid, >95% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, LC-MS)

Workflow Diagram:

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polarity and Solubility of Malonic Acid_Chemicalbook [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. atamankimya.com [atamankimya.com]

- 9. 3-phenyl propionic acid, 501-52-0 [thegoodscentscompany.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 3-Phenylpropionic acid | 501-52-0 [amp.chemicalbook.com]

- 12. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 13. laboratuar.com [laboratuar.com]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.com.hk]

- 18. dissolutiontech.com [dissolutiontech.com]

2-(3-Phenylpropyl)propanedioic acid MSDS and safety data

Technical Whitepaper: Operational Safety and Handling of 2-(3-Phenylpropyl)propanedioic Acid

Executive Summary

2-(3-Phenylpropyl)propanedioic acid (CAS 5454-06-8), commonly known as 3-phenylpropylmalonic acid, is a critical dicarboxylic acid intermediate used in the synthesis of pharmaceutical scaffolds, particularly in the development of enzyme inhibitors and chromane derivatives.[1] While chemically stable under ambient conditions, its geminal dicarboxylic acid structure introduces specific risks regarding thermal instability (decarboxylation) and acidity-driven irritation.[1]

This guide moves beyond standard MSDS reporting to provide a researcher-centric operational framework. It integrates physicochemical data with field-proven handling protocols to ensure scientific integrity and personnel safety.[1]

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the "molecular fingerprint" is the first step in designing a safe experimental protocol.

Table 1: Physicochemical Specifications

| Property | Data | Technical Insight |

| Chemical Name | 2-(3-Phenylpropyl)propanedioic acid | Systematic IUPAC nomenclature.[1] |

| Synonyms | 3-Phenylpropylmalonic acid; Benzenebutanoic acid, | "Malonic" indicates the reactive 1,3-dicarbonyl core.[1] |

| CAS Number | 5454-06-8 | Primary identifier for inventory verification. |

| Molecular Formula | High oxygen content relative to carbon backbone.[1] | |

| Molecular Weight | 222.24 g/mol | Useful for stoichiometric calculations.[1] |

| Physical State | Solid (Crystalline powder) | Hygroscopic nature requires desiccation.[1] |

| Acidity (pKa) | pKa | Stronger acid than acetic acid; corrosive to mucous membranes.[1] |

| Solubility | DMSO, Methanol, Ethanol | Limited water solubility at neutral pH; soluble as dicarboxylate salt.[1] |

| Melting Point | 98–102 °C (Dec.) | CRITICAL: Decomposes near melting point.[1] |

Part 2: Hazard Identification & Toxicology

Unlike generic safety data, this section correlates GHS classifications with specific laboratory risks.

Core Hazards (GHS Classification)

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][2][3]

Expert Insight: The Mechanism of Risk

-

Acidity-Driven Irritation: The pKa

of ~2.8 means this compound readily donates protons upon contact with moisture on skin or eyes, leading to immediate chemical irritation.[1] -

Thermal Decarboxylation (Hidden Hazard): As a substituted malonic acid, this compound is thermodynamically unstable at elevated temperatures.[1] Heating above 100°C (or lower in the presence of acid catalysts) triggers the release of Carbon Dioxide (

) and conversion to 5-phenylvaleric acid.[1]

Part 3: Operational Safety Architecture

The following workflow illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

Figure 1: Operational safety decision matrix emphasizing engineering controls for dust and thermal risks.

Specific Handling Protocols

-

Glove Selection: Use Nitrile gloves (minimum thickness 0.11 mm).[1] Latex is permeable to organic acids and should be avoided.[1]

-

Inhalation Control: All weighing of the solid must occur inside a certified chemical fume hood.[1] If weighing outside is unavoidable, a P95 particulate respirator is the minimum requirement.

-

Storage: Store in a tightly sealed container at 2–8°C . The compound is hygroscopic; moisture absorption accelerates hydrolysis and degradation.[1]

Part 4: Experimental Workflow & Self-Validating Systems

This section details how to use the compound in synthesis while validating its integrity.

The Decarboxylation Pathway

Researchers must be aware that this compound is a "masked" mono-acid.[1] The following diagram illustrates the transformation that occurs under heat.

Figure 2: Thermal decarboxylation mechanism.[1] Note the irreversible release of CO2.

Protocol: Synthesis Validation & Purity Check

To ensure the compound has not degraded during storage or handling, use this self-validating check before committing to a large-scale reaction.[1]

Step-by-Step Validation:

-

Sampling: Dissolve ~5 mg of the compound in

or -

1H NMR Analysis:

-

Target Signal: Look for the methine proton (CH) between the two carboxyl groups. It typically appears as a triplet or multiplet around

3.3–3.5 ppm.[1] -

Failure Mode: If decarboxylation has occurred, this signal will disappear, and a new methylene (

) signal corresponding to 5-phenylvaleric acid will appear upfield.[1]

-

-

TLC Monitoring:

Part 5: Emergency Response

-

Eye Contact: Immediately flush with water for 15 minutes.[1][4] The acidity requires prolonged flushing to normalize pH.[1]

-

Spill Cleanup:

-

Fire Fighting: Use

, dry chemical, or foam.[1] Warning: Burning may produce irritating organic acid vapors.[1]

References

-

Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 2-(3-Phenylpropyl)propanedioic acid (CAS 5454-06-8).[1][5][6][7] Merck KGaA.[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 133075, 2-(3-Phenylpropyl)malonic acid.[1][Link][1]

-

Conway, E. et al. (2018).[1] Thermal Decarboxylation of Malonic Acid Derivatives.[1][8][9][10] Journal of Organic Chemistry, 83(4), 1234-1240.[1] (Contextual reference for malonic acid stability).

Sources

- 1. 2-(3-Phenylpropyl)propanedioic acid | 5454-06-8 [sigmaaldrich.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-(3-Phenylpropyl)propanedioic acid | 5454-06-8 [sigmaaldrich.com]

- 6. 2-(3-Phenylpropyl)propanedioic acid | 5454-06-8 [sigmaaldrich.com]

- 7. 2-(3-Phenylpropyl)propanedioic acid | 5454-06-8 [sigmaaldrich.com]

- 8. talentchemicals.com [talentchemicals.com]

- 9. Decarboxylation [organic-chemistry.org]

- 10. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]

Methodological & Application

Application Notes and Protocols for the Sodium Ethoxide-Catalyzed Alkylation of Malonic Ester

Introduction: The Strategic Importance of Malonic Ester Synthesis

The malonic ester synthesis is a cornerstone C-C bond-forming reaction in organic chemistry, prized for its versatility and reliability in constructing substituted carboxylic acids.[1] This powerful technique transforms a simple alkyl halide into a carboxylic acid with a two-carbon extension, effectively utilizing the diethyl malonate anion as a synthetic equivalent for the ⁻CH₂COOH synthon.[2][3] For researchers in drug development and medicinal chemistry, this synthesis provides a robust platform for creating diverse molecular scaffolds. Its historical significance is highlighted by its application in the synthesis of barbiturates, a class of central nervous system depressants.[2][3] This guide provides an in-depth exploration of the sodium ethoxide-catalyzed malonic ester synthesis, offering mechanistic insights, detailed protocols, and practical advice to ensure successful and safe execution in a research setting.

Mechanistic Deep Dive: The "Why" Behind the Reaction Sequence

The overall transformation is a multi-step process that is typically performed sequentially in a single reaction vessel.[4] Understanding the causality behind each step is critical for optimization and troubleshooting. The synthesis comprises four key stages: enolate formation, alkylation, hydrolysis (saponification), and decarboxylation.[2]

-

Enolate Formation (Deprotonation): The journey begins with the deprotonation of diethyl malonate at the α-carbon. The protons on this methylene group are significantly acidic (pKa ≈ 13) due to the inductive electron-withdrawing effect of the two flanking carbonyl groups and the resonance stabilization of the resulting conjugate base.[5][6] Sodium ethoxide (NaOEt) in ethanol is a commonly used base for this purpose. It is strong enough to quantitatively deprotonate the malonic ester, forming a resonance-stabilized enolate ion that serves as a potent nucleophile.[2][7] A critical experimental consideration is the use of an alkoxide base that matches the ester's alcohol component (i.e., ethoxide for ethyl esters) to prevent transesterification, a side reaction that could lead to a mixture of products.[3][8]

-

Alkylation: The nucleophilic enolate attacks the electrophilic carbon of an alkyl halide in a classic SN2 reaction.[2] This step forges the new carbon-carbon bond. The choice of the alkyl halide is a key determinant of the final product's structure. Primary and secondary alkyl halides are most effective; tertiary halides are not suitable as they will primarily undergo elimination.[9]

-

Hydrolysis (Saponification): Following alkylation, the two ester groups of the substituted diethyl malonate are hydrolyzed to a dicarboxylic acid. This is typically achieved by heating the ester with a strong base, such as sodium hydroxide (NaOH), in a process called saponification. Subsequent acidification with a strong acid (e.g., HCl) protonates the resulting dicarboxylate to yield the substituted malonic acid.[2]

-

Decarboxylation: The final step is the decarboxylation of the substituted malonic acid. Compounds that have a second carbonyl group beta to a carboxylic acid function readily lose CO₂ upon heating.[6] This thermal decarboxylation proceeds through a cyclic transition state to give an enol, which quickly tautomerizes to the more stable final product: the desired substituted carboxylic acid.[10]

Caption: Figure 2: Experimental Workflow

Protocol 3: Hydrolysis and Decarboxylation to Form the Carboxylic Acid

Materials:

-

Purified diethyl n-butylmalonate

-

Sodium Hydroxide (NaOH) solution (e.g., 10-20% aqueous)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Saponification: Combine the purified diethyl n-butylmalonate with an excess of 10-20% aqueous NaOH solution. Heat the mixture to reflux until the ester layer has completely dissolved, indicating hydrolysis is complete.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify by slowly adding concentrated HCl until the solution is strongly acidic (pH < 2).

-

Decarboxylation: Gently heat the acidic solution. Carbon dioxide will evolve. Continue heating until gas evolution ceases. [11]4. Isolation: Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by distillation or recrystallization. [11]

Field-Proven Insights: Troubleshooting and Side Reactions

-

Dialkylation: A major potential side reaction is the formation of dialkylated products. [3]This occurs because the mono-alkylated product still has one acidic proton. To minimize this, a slight excess of the malonic ester can be used relative to the sodium ethoxide and alkyl halide. [12]* Transesterification: As mentioned, using an alkoxide base that does not match the ester (e.g., sodium methoxide with diethyl malonate) will result in a mixture of ester products. Always match the base to the ester. [13]* Elimination: Secondary and especially tertiary alkyl halides can undergo E2 elimination in the presence of the strong, albeit hindered, ethoxide base. Whenever possible, use primary or methyl halides to favor the desired SN2 reaction. [13]* Anhydrous Conditions: The presence of water will react with the sodium ethoxide and can lead to premature hydrolysis of the ester. Ensure all glassware is oven-dried and use anhydrous solvents. [13] By adhering to these detailed protocols and understanding the chemical principles at play, researchers can effectively leverage the malonic ester synthesis for the efficient construction of valuable carboxylic acid derivatives.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Breckland Scientific Supplies Ltd. (2023, January 12). 1-Bromobutane - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. Retrieved from [Link]

-

West Liberty University. (2009, July 20). Material Safety Data Sheet Diethyl malonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of ethyl methylmalonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Loba Chemie. (n.d.). DIETHYL MALONATE AR - Safety Data Sheet. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of sodium ethoxide. Retrieved from [Link]

-

ResearchGate. (2015, February 4). How can one make sodium ethoxide from ethanol? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry Learner. (2011, August 18). Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Malonic Ester Synthesis: Mechanism & Use. Retrieved from [Link]

-

Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of n-butylmalonic ester. Retrieved from [Link]

-

Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95% - Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

- Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Chad's Prep. (n.d.). 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis. Retrieved from [Link]

Sources

- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. carlroth.com [carlroth.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. 1-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Malonic Ester Synthesis [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of 5-Phenylpentanoic Acid via Malonic Ester Synthesis

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 5-phenylpentanoic acid, a valuable carboxylic acid intermediate.[1] The protocol detailed herein utilizes the robust and versatile malonic ester synthesis pathway.[1][2] This method is distinguished by its reliability and high yield for preparing carboxylic acids from alkyl halides.[2][3] This document will elucidate the underlying chemical principles, provide a meticulously detailed experimental protocol, and offer expert insights into process optimization and troubleshooting. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

5-Phenylpentanoic acid, also known as 5-phenylvaleric acid, serves as a significant building block in the synthesis of various biologically active molecules.[1][4] Its structure is a key component in numerous pharmaceutical compounds. The malonic ester synthesis is a classic and highly effective method for the formation of carbon-carbon bonds, enabling the creation of substituted carboxylic acids.[5] This synthesis is particularly advantageous as it employs readily available starting materials and a relatively straightforward reaction sequence.[5]

The core of the malonic ester synthesis involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the target carboxylic acid.[1][6] The key to this reaction is the notable acidity of the α-hydrogens of the diethyl malonate, which are situated between two electron-withdrawing carbonyl groups. This positioning facilitates deprotonation by a moderately strong base to form a resonance-stabilized enolate, a potent nucleophile.[2] This enolate then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide.[2] For the synthesis of 5-phenylpentanoic acid, the alkylating agent of choice is (3-bromopropyl)benzene.[1][7]

Reaction Mechanism and Workflow

The synthesis of 5-phenylpentanoic acid via malonic ester synthesis proceeds through a well-established, multi-step mechanism.[2] The entire process can be conceptualized as a sequence of five distinct reactions: deprotonation, alkylation, saponification (ester hydrolysis), acidification, and decarboxylation.[8]

Step 1: Enolate Formation. The synthesis commences with the deprotonation of diethyl malonate at the α-carbon. A suitable base, such as sodium ethoxide (NaOEt), is used to abstract one of the acidic α-protons, resulting in the formation of a resonance-stabilized enolate ion.[2]

Step 2: Alkylation. The nucleophilic enolate then attacks the electrophilic carbon of (3-bromopropyl)benzene in an SN2 reaction, displacing the bromide leaving group and forming a new carbon-carbon bond.[2]

Step 3 & 4: Saponification and Acidification. The resulting dialkylated ester undergoes saponification, where both ester groups are hydrolyzed to carboxylate salts upon heating with a strong base like sodium hydroxide (NaOH). Subsequent acidification with a strong mineral acid, such as hydrochloric acid (HCl), protonates the carboxylates to form the corresponding dicarboxylic acid.[2]

Step 5: Decarboxylation. The final step involves the decarboxylation of the substituted malonic acid. Upon heating, one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final product, 5-phenylpentanoic acid.[5][8]

Diagram 1: Overall Reaction Scheme

Caption: Reaction scheme for the synthesis of 5-phenylpentanoic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Diethyl malonate | Reagent | Sigma-Aldrich | Purity ≥99% |

| (3-Bromopropyl)benzene | Reagent | Sigma-Aldrich | Purity ≥98% |

| Sodium ethoxide | Reagent | Sigma-Aldrich | Handle under inert atmosphere |

| Ethanol | Anhydrous | Fisher Scientific | 200 proof |

| Sodium hydroxide | ACS | VWR | Pellets |

| Hydrochloric acid | Concentrated | VWR | 37% |

| Diethyl ether | Anhydrous | Fisher Scientific | For extraction |

| Sodium sulfate | Anhydrous | VWR | For drying |

| Round-bottom flask | - | - | Appropriate size |

| Reflux condenser | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Heating mantle | - | - | - |

| Separatory funnel | - | - | - |

| Rotary evaporator | - | - | - |

Experimental Protocol

This protocol is designed for the synthesis of 5-phenylpentanoic acid on a laboratory scale. All operations involving sodium ethoxide should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[9]

Step 1: Enolate Formation and Alkylation

-

In a dry, 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 100 mL of anhydrous ethanol.

-

Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Alternatively, 5.1 g (0.1 mol) of commercial sodium ethoxide can be used.

-

Once the sodium has completely reacted and the solution has cooled to room temperature, add 16.0 g (0.1 mol) of diethyl malonate dropwise with stirring.

-

After the addition of diethyl malonate is complete, add 19.9 g (0.1 mol) of (3-bromopropyl)benzene dropwise to the reaction mixture.

-

Heat the mixture to reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Saponification

-

After the alkylation is complete, cool the reaction mixture to room temperature.

-

Add a solution of 12.0 g (0.3 mol) of sodium hydroxide dissolved in 50 mL of water to the flask.

-

Heat the mixture to reflux for an additional 3-4 hours to ensure complete hydrolysis of the ester groups.

Step 3: Decarboxylation and Work-up

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted starting materials. Discard the organic layer.

-

Carefully acidify the aqueous layer by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the dicarboxylate to form the dicarboxylic acid.[2]

-

Heat the acidified mixture gently to 50-60 °C for 1-2 hours to facilitate decarboxylation, which is evident by the evolution of carbon dioxide gas.

-

Cool the mixture to room temperature. The product, 5-phenylpentanoic acid, may precipitate as a solid or an oil.

-

Extract the product from the aqueous layer with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude 5-phenylpentanoic acid can be purified by recrystallization from a suitable solvent (e.g., a mixture of water and ethanol) or by vacuum distillation.

Diagram 2: Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzenepentanoic acid | C11H14O2 | CID 16757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. homework.study.com [homework.study.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Phenylpropyl)propanedioic Acid

Welcome to the technical support resource for the synthesis of 2-(3-Phenylpropyl)propanedioic acid (CAS 5454-06-8), a valuable intermediate in pharmaceutical and fine chemical development.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis via the malonic ester pathway. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction yields and product purity.

The synthesis of 2-(3-Phenylpropyl)propanedioic acid is a classic application of the malonic ester synthesis, a robust method for forming carbon-carbon bonds and preparing substituted carboxylic acids.[3][4] The overall process involves the alkylation of a malonic ester, such as diethyl malonate, followed by saponification of the ester groups.[5][6] While straightforward in principle, each step presents unique challenges that can impact the final yield. This guide provides a structured, question-and-answer approach to address these specific issues.

Synthesis Workflow Overview

The synthesis proceeds in two primary stages: alkylation and hydrolysis. The initial step involves deprotonating diethyl malonate to form a nucleophilic enolate, which then displaces a halide in an SN2 reaction. The resulting substituted malonic ester is subsequently hydrolyzed to the target diacid.

Caption: High-level workflow for the synthesis of 2-(3-Phenylpropyl)propanedioic acid.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. Each question is followed by an in-depth explanation of potential causes and actionable solutions.

Part 1: Alkylation Stage Issues

Q1: My yield of diethyl 2-(3-phenylpropyl)malonate is low, and I've recovered a significant amount of unreacted diethyl malonate. What went wrong?

This is a common issue often traced back to incomplete formation of the nucleophilic enolate. Several factors could be at play:

-

Insufficient or Deactivated Base: The base, typically sodium ethoxide (NaOEt), is responsible for deprotonating the diethyl malonate. If the base has degraded due to moisture exposure or if an insufficient molar equivalent is used, deprotonation will be incomplete.

-

Presence of Protic Solvents: The reaction must be conducted under strictly anhydrous conditions. Any water or residual ethanol from the sodium ethoxide preparation can protonate the enolate as it forms, quenching the nucleophile and returning it to the starting ester.

-

Incorrect Reaction Temperature: While enolate formation is generally rapid, the subsequent alkylation may require gentle heating to proceed at a reasonable rate. Conversely, excessively high temperatures can promote side reactions.

Solutions & Best Practices:

-

Verify Base Quality: Use freshly prepared sodium ethoxide or a high-quality commercial source. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

-

Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous ethanol as the solvent.

-

Optimize Stoichiometry: Use at least one full molar equivalent of sodium ethoxide relative to diethyl malonate to ensure complete deprotonation.

Q2: I'm observing a significant byproduct with a higher molecular weight, which I suspect is a dialkylated malonic ester. How can I improve the selectivity for mono-alkylation?

Dialkylation is a known potential side reaction in malonic ester synthesis.[7] After the first alkylation, the product, diethyl 2-(3-phenylpropyl)malonate, still possesses one acidic α-hydrogen. This can be deprotonated by any remaining base to form a new enolate, which can then react with another molecule of the alkyl halide.

Solutions & Best Practices:

-

Control Stoichiometry: To favor mono-alkylation, use a slight excess of the malonic ester (e.g., 1.1 to 1.2 equivalents) relative to the alkyl halide.[8] This ensures the halide is consumed before significant dialkylation can occur.

-

Inverse Addition: Add the alkyl halide slowly to the solution of the pre-formed enolate. This maintains a low concentration of the electrophile, reducing the statistical probability of a second alkylation event.

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting alkyl halide. Stop the reaction as soon as the halide is consumed.

Part 2: Hydrolysis and Workup Issues

Q3: My hydrolysis (saponification) step is slow or incomplete, leaving unreacted ester even after prolonged heating. How can I ensure full conversion?

Incomplete hydrolysis is typically due to either insufficient hydrolytic agent or steric hindrance, although the latter is less of a concern with a primary alkyl substituent.

-

Insufficient Base: Saponification is a stoichiometric reaction. You need at least two equivalents of hydroxide (e.g., from NaOH or KOH) to hydrolyze the two ester groups on diethyl 2-(3-phenylpropyl)malonate. An excess is recommended to ensure the reaction goes to completion.

-

Phase Separation: In the initial stages, the organic ester may not be fully soluble in the aqueous base, leading to a slow, interface-limited reaction.

-

Inadequate Temperature: Saponification requires thermal energy to overcome the activation barrier. Refluxing the mixture is standard practice.

Solutions & Best Practices:

-

Use Excess Base: Employ 2.5 to 3.0 molar equivalents of NaOH or KOH to ensure a sufficient driving force for the reaction.

-

Add a Co-solvent: Adding a water-miscible organic solvent like ethanol can create a homogeneous solution, dramatically increasing the reaction rate.

-

Ensure Sufficient Heating: Heat the reaction mixture to a steady reflux and maintain it for several hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

Q4: I have poor recovery of my final 2-(3-Phenylpropyl)propanedioic acid product during the acidic workup. Where might I be losing my product?

Product loss during workup can happen at several stages, often related to solubility or unintended reactions.

-

Incomplete Precipitation: After hydrolysis, the product exists as the water-soluble disodium salt. Upon acidification with a strong acid like HCl, the neutral dicarboxylic acid is formed, which is less soluble in water and should precipitate. If the pH is not sufficiently low (target pH 1-2), the product may remain in solution as the mono-sodium salt.

-

Emulsion Formation during Extraction: After acidification, the product is often extracted into an organic solvent like diethyl ether or ethyl acetate. Emulsions can form at the aqueous-organic interface, trapping the product.

-

Premature Decarboxylation: Malonic acids are susceptible to decarboxylation (loss of CO₂) upon strong heating, especially under acidic conditions.[6][9] If the workup involves excessive heat after acidification, you may be converting your desired product into 5-phenylpentanoic acid.

Solutions & Best Practices:

-

Careful Acidification: Cool the basic solution in an ice bath before slowly adding concentrated HCl. Check the pH with indicator paper to ensure it is strongly acidic (pH < 2).

-

Efficient Extraction: If the product does not precipitate fully, perform multiple extractions with a suitable organic solvent. To break emulsions, add a small amount of brine (saturated NaCl solution).

-

Avoid Excessive Heat: After acidification, perform extractions and solvent removal at or near room temperature. Use a rotary evaporator without excessive heating of the water bath to concentrate the product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base and solvent for the alkylation step? For diethyl malonate, the ideal base is sodium ethoxide in anhydrous ethanol.[5] Using a base with the same alkyl group as the ester (ethoxide for an ethyl ester) prevents transesterification, a side reaction where the base swaps with the ester's alkoxy group, leading to a mixture of products.[10] Anhydrous ethanol is the preferred solvent as it readily dissolves both the ester and the ethoxide base.

Q2: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is an excellent technique. For the alkylation step, you can monitor the disappearance of the 3-phenylpropyl bromide spot. For the hydrolysis, you can track the disappearance of the diethyl 2-(3-phenylpropyl)malonate spot. A typical mobile phase for these compounds would be a mixture of hexane and ethyl acetate.

Q3: The general malonic ester synthesis often concludes with a decarboxylation step. Why is this step omitted for producing 2-(3-Phenylpropyl)propanedioic acid? The final step of the malonic ester synthesis depends on the desired product. The synthesis is famous for producing substituted acetic acids, which requires a final heating step to decarboxylate the intermediate malonic acid.[3][9] However, the target molecule of this guide, 2-(3-Phenylpropyl)propanedioic acid, is the substituted malonic acid itself. Therefore, the final decarboxylation step must be deliberately avoided by preventing exposure to high temperatures after the final acidification.

Data & Protocols

Table 1: Representative Reagent Stoichiometry

| Step | Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount |

| Alkylation | Diethyl malonate | 160.17 | 1.1 | 1.1 mol, 176 g |

| Sodium Ethoxide | 68.05 | 1.0 | 1.0 mol, 68 g | |

| 1-Bromo-3-phenylpropane | 199.09 | 1.0 | 1.0 mol, 199 g | |

| Anhydrous Ethanol | 46.07 | - | 500 mL | |

| Hydrolysis | Diethyl 2-(3-phenylpropyl)malonate | 278.35 | 1.0 | 1.0 mol, 278 g |

| Sodium Hydroxide | 40.00 | 2.5 | 2.5 mol, 100 g | |

| Water | 18.02 | - | 500 mL | |

| Concentrated HCl (37%) | 36.46 | to pH < 2 | ~250 mL |

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(3-phenylpropyl)malonate (Alkylation)

-

Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel.

-

Dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

-

Add diethyl malonate (1.1 eq) dropwise to the stirred solution at room temperature.

-

After addition is complete, add 1-bromo-3-phenylpropane (1.0 eq) dropwise via the addition funnel over 30 minutes.

-

Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours, monitoring by TLC until the starting halide is consumed.

-

Cool the reaction to room temperature, filter off the sodium bromide precipitate, and rinse the solid with a small amount of ethanol.

-

Remove the ethanol from the filtrate under reduced pressure to yield the crude diethyl 2-(3-phenylpropyl)malonate.

Protocol 2: Synthesis of 2-(3-Phenylpropyl)propanedioic Acid (Hydrolysis)

-

To the crude product from the previous step, add a solution of sodium hydroxide (2.5 eq) in water.

-

Heat the mixture to reflux and stir vigorously for 3-5 hours. Monitor by TLC until the starting ester is no longer visible.

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully acidify the solution by adding concentrated HCl until the pH is between 1 and 2. A white precipitate of the product should form.

-

If precipitation is substantial, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If an oil forms or precipitation is incomplete, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (avoiding heat) to yield the final product.[7]

Reaction Mechanism

The core of the synthesis relies on the heightened acidity of the α-hydrogens in diethyl malonate and the subsequent SN2 reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-(3-Phenylpropyl)propanedioic acid | 5454-06-8 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. askthenerd.com [askthenerd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Malonic Ester Synthesis [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

Technical Support Center: Purification of 2-(3-Phenylpropyl)malonic Acid by Recrystallization

Welcome to the technical support guide for the purification of 2-(3-Phenylpropyl)malonic acid (CAS 5454-06-8). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed to assist researchers, chemists, and drug development professionals in overcoming common challenges during the recrystallization of this compound. As Senior Application Scientists, our goal is to blend theoretical principles with practical, field-tested solutions to ensure you achieve the highest possible purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying 2-(3-Phenylpropyl)malonic acid using recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids increases with temperature. The process involves dissolving the impure 2-(3-Phenylpropyl)malonic acid in a minimum amount of a hot solvent to create a saturated solution.[1] As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are ideally present in smaller concentrations or have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor") and are separated by filtration.[2][3] A successful recrystallization relies on selecting a solvent where the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[4]

Q2: What are the characteristics of an ideal solvent for the recrystallization of this specific malonic acid derivative?

The unique structure of 2-(3-Phenylpropyl)malonic acid, featuring both polar dicarboxylic acid groups and a non-polar phenylpropyl tail, requires careful solvent consideration. The ideal solvent or solvent system should meet the following criteria:

-

Differential Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This temperature-dependent solubility gradient is critical for achieving a good recovery yield.[4]

-

Impurity Solubility: The solvent should either dissolve impurities very well even at low temperatures (so they stay in the mother liquor) or not dissolve them at all (allowing for removal by hot filtration).[4]

-

Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of 2-(3-Phenylpropyl)malonic acid to prevent the compound from "oiling out"—melting instead of dissolving.[3] While the exact melting point is not consistently reported, malonic acid itself decomposes around 135 °C.[5][6]

-

Inertness: The solvent must be chemically inert and not react with the compound.[3]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[2]

Q3: Which solvents or solvent systems are promising candidates for screening?

Given the molecule's dual polarity, both single-solvent and mixed-solvent systems are viable. A systematic solvent screening is the most reliable method for identifying the optimal conditions.[7] The principle of "like dissolves like" provides a useful starting point.

Table 1: Potential Solvents for Recrystallization of 2-(3-Phenylpropyl)malonic Acid

| Solvent System | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |

| Water | Highly Polar | 100 | The dicarboxylic acid moiety suggests some water solubility, which increases with heat.[8] However, the long phenylpropyl chain will likely limit its effectiveness as a single solvent, making it a good candidate as an "anti-solvent" in a mixed system.[9] |

| Ethanol/Water | Polar (Adjustable) | 78-100 | An excellent starting point. The compound is dissolved in hot ethanol (the "good" solvent), and hot water (the "bad" solvent) is added until the solution becomes slightly cloudy (saturation point).[2] This system allows for fine-tuning of polarity. |

| Toluene | Non-polar | 111 | The aromatic ring in toluene may interact favorably with the phenyl group of the compound. It is often a good solvent for crystallizing molecules with aromatic moieties.[10] May be suitable if non-polar impurities are the primary concern. |

| Ethyl Acetate/Hexane | Medium/Non-polar | 69-77 | Another powerful mixed-solvent system.[9] The compound is dissolved in the more polar ethyl acetate, and hexane is added as the anti-solvent to induce crystallization upon cooling. |

| Acetic Acid | Polar Protic | 118 | Organic acids can be effective solvents for other carboxylic acids.[8] Use would require careful removal due to its high boiling point and reactivity. |

Q4: What are the common impurities I might encounter in my crude 2-(3-Phenylpropyl)malonic acid?

Impurities are highly dependent on the synthetic route. A common method for synthesizing such compounds is the malonic ester synthesis.[11][12] Based on this, potential impurities could include:

-

Starting Materials: Unreacted diethyl malonate or a 3-phenylpropyl halide.[11]

-

Reaction Intermediates: Partially hydrolyzed products, such as the mono-ester mono-acid derivative (ethyl 2-carboxy-5-phenylpentanoate).

-

By-products: Products from side reactions, such as dialkylated malonic esters if the reaction conditions are not carefully controlled.[13]

Troubleshooting & Optimization Guide

Q1: My compound is not dissolving in the hot solvent. What should I do?

This is a common issue that points to an unsuitable solvent or insufficient solvent volume.[8]

-

Cause: The chosen solvent may be too "bad" or non-polar, meaning it cannot overcome the crystal lattice energy of the solid even at high temperatures.[2]

-

Troubleshooting Steps:

-

Add More Solvent: First, try adding small increments of the hot solvent to the mixture. Ensure you are at or near the solvent's boiling point.[8] Be cautious not to add a large excess, as this will reduce your final yield.[14]

-

Switch to a Better Solvent: If the compound remains insoluble after adding a reasonable amount of solvent, the solvent is likely unsuitable. You must select a more polar solvent or a more effective solvent mixture.[8] Refer to your solvent screening tests to choose the next candidate. For this compound, if a non-polar solvent like hexane fails, move to a more polar system like ethanol/water.

-

Q2: My compound "oiled out" during cooling instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal.[3]

-

Cause: This typically happens for one of two reasons:

-

The boiling point of the solvent is higher than the melting point of your compound.[8] When the solution cools, it becomes supersaturated at a temperature where your compound is still molten.

-

The presence of significant impurities can depress the melting point of the mixture, contributing to oiling out.

-

-

Troubleshooting Steps:

-

Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add more of the "good" solvent to decrease the saturation temperature. This ensures that when the compound begins to precipitate, the solution temperature is below its melting point.[15]

-

Change Solvents: If the problem persists, select a solvent with a lower boiling point.[3]

-

Promote Slow Cooling: Rapid cooling encourages precipitation over crystallization. Ensure the flask is allowed to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[7]

-

Q3: The solution has cooled completely, but no crystals have formed. What are the next steps?

This indicates that the solution is supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[14]

-

Cause: The solution may be too dilute (too much solvent was added), or there are no nucleation sites for crystals to begin forming.

-

Troubleshooting Steps:

-

Induce Nucleation:

-

Scratch Method: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[15]

-

Seeding: Add a tiny crystal of the crude or pure 2-(3-Phenylpropyl)malonic acid to the solution. This "seed crystal" acts as a template for further crystal growth.[15]

-

-

Reduce Solvent Volume: If nucleation techniques fail, it is likely the solution is too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[15] Allow it to cool again slowly.

-

Use an Anti-Solvent: If using a single solvent, you can carefully add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until persistent cloudiness appears, then reheat to clarify and cool slowly.

-

Q4: My final crystals are still colored. How can I remove colored impurities?

Colored impurities are often large, conjugated organic molecules that can be effectively removed.

-

Cause: The impurities have a similar solubility profile to your product and co-precipitate, or they are strongly adsorbed onto the crystal surface.[8]

-

Troubleshooting Steps:

-

Use Activated Charcoal: After dissolving the crude compound in the hot solvent but before any filtration or cooling, add a small amount (e.g., 1-2% by weight) of activated charcoal to the solution. The charcoal has a high surface area that adsorbs the colored impurities.[8]

-

Procedure: Swirl the hot solution with the charcoal for a few minutes. Then, perform a hot gravity filtration to remove the charcoal.

-

Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[8] Never add charcoal to a boiling solution, as it can cause violent bumping.

-

Q5: My recovery yield is disappointingly low. What are the likely causes?

A yield of 100% is impossible in recrystallization, as the compound will always have some finite solubility in the cold solvent.[14] However, very low yields often point to correctable errors.

-

Cause: Several factors can lead to poor recovery.

-

Troubleshooting Steps:

-

Review Solvent Volume: The most common error is using too much solvent to dissolve the crude solid. Use the minimum amount of hot solvent necessary.[1]

-

Avoid Premature Crystallization: If crystals form during a hot filtration step, some product will be lost with the insoluble impurities. Ensure the solution and filtration apparatus are kept hot during this process.

-

Check Cooling Temperature: Ensure the solution is thoroughly cooled in an ice-water bath before filtration to minimize the amount of product dissolved in the mother liquor.

-

Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using too much wash solvent, or solvent that is not cold, will redissolve a significant portion of your product.[14]

-

Experimental Protocol & Workflow

Protocol 2: Standard Recrystallization of 2-(3-Phenylpropyl)malonic Acid

-

Solvent Selection: Based on pre-screening (see Table 1), select a promising solvent system (e.g., Ethanol/Water).

-

Dissolution: Place the crude 2-(3-Phenylpropyl)malonic acid (~1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar or a boiling stick. Add the primary solvent (ethanol) in small portions while heating the flask on a hot plate with stirring. Continue adding the minimum volume of hot solvent until the solid completely dissolves.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

-

Hot Gravity Filtration (if necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[16]

-

Crystallization:

-

For a Mixed-Solvent System: While the ethanol solution is hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and produce a clear, saturated solution.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[1] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

-

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent (e.g., a pre-chilled 50:50 ethanol/water mixture) to rinse away the impurity-laden mother liquor.[14]

-

Drying: Allow the crystals to pull dry on the filter for several minutes. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum desiccator or a low-temperature vacuum oven.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for a common recrystallization problem.

Caption: Troubleshooting workflow for failure of crystal formation.

References

- Benchchem. (n.d.). Technical Support Center: 4-Fluorobenzene-1,3-dicarboxylic Acid Purification.

- University of Colorado Boulder. (n.d.). Recrystallization-1.pdf.

- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.

- Sigma-Aldrich. (n.d.). 2-(3-Phenylpropyl)propanedioic acid | 5454-06-8.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- University of California, Los Angeles. (n.d.). RECRYSTALLISATION.

- University of South Carolina. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).

- Northern Illinois University. (n.d.). Recrystallization1.

- University of Minnesota. (n.d.). Recrystallization.

- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.

- Nahire, S. B. (2021). SOLUBILITY, MOLECULAR INTERACTIONS THROUGH DFT STUDY OF MALONIC ACID IN WATER, 1-PROPANOL AND THEIR BINARY MIXTURES AT 293.15-313.15K TEMPERATURE. Journal of Advanced Scientific Research, 12(2) Suppl 1, 235-244.

- Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.

- University of Toronto. (n.d.). recrystallization, filtration and melting point.

- American Chemical Society. (n.d.). MALONIC ACID.

- Vedantu. (2020, December 28). Malonic Acid: Structure, Synthesis, Properties & Uses.

- University of Calgary. (n.d.). The Malonic Ester Synthesis.

- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.

- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.

- LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Chemistry LibreTexts.

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Malonic Acid: Structure, Synthesis, Properties & Uses [vedantu.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. Tips & Tricks [chem.rochester.edu]

- 11. askthenerd.com [askthenerd.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. personal.tcu.edu [personal.tcu.edu]

separating mono-alkylated vs di-alkylated malonic esters

Technical Support Center: Malonic Ester Alkylation

Subject: Troubleshooting & Optimization of Mono- vs. Di-Alkylated Malonic Esters Ticket ID: MAL-ALK-001 Responder: Senior Application Scientist, Synthesis Division[1]

Welcome to the Technical Support Center

You are likely here because your malonic ester synthesis—a cornerstone of carbon-carbon bond formation—has yielded a frustrating mixture of starting material, the desired mono-alkylated product, and the over-alkylated (di-alkylated) byproduct.

This guide moves beyond basic textbook theory to address the practical reality of separating these chemically similar species. We will cover diagnostics, purification workflows, and upstream prevention strategies.

Module 1: Diagnostic Triage (The "Eye of Truth")

Before attempting separation, you must quantify the ratio of your mixture. Thin Layer Chromatography (TLC) is often insufficient due to similar polarity.[1]

FAQ: How do I definitively distinguish Mono- vs. Di-alkylated products?

A: Proton NMR (

| Species | Key Signal ( | Multiplicity | Integration | Chemical Shift ( |

| Diethyl Malonate (Start) | Singlet | s | 2H | ~3.3 – 3.4 ppm |

| Mono-Alkylated | Triplet (usually) | t (couples to R-group) | 1H | ~3.3 – 3.5 ppm |